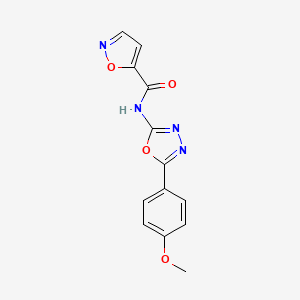

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Description

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at the 5-position and an isoxazole-5-carboxamide moiety at the 2-position. The 1,3,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the isoxazole group contributes to π-π stacking interactions, making the compound a candidate for targeting enzymes or receptors in therapeutic applications .

Properties

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c1-19-9-4-2-8(3-5-9)12-16-17-13(20-12)15-11(18)10-6-7-14-21-10/h2-7H,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBVKXDEZOXREK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide typically involves a multi-step process:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 4-methoxybenzohydrazide can be reacted with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

-

Formation of the Isoxazole Ring: : The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction. This involves the reaction of nitrile oxides with alkynes. For example, the nitrile oxide derived from 4-methoxybenzohydrazide can be reacted with an alkyne to form the isoxazole ring.

-

Coupling of the Rings: : The final step involves coupling the oxadiazole and isoxazole rings. This can be achieved through various coupling reactions, such as amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, converting it to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

-

Reduction: : Reduction reactions can target the oxadiazole or isoxazole rings, potentially opening the rings or reducing double bonds within the rings.

-

Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho or para to the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: 4-hydroxyphenyl derivatives or 4-carboxyphenyl derivatives.

Reduction: Reduced forms of the oxadiazole or isoxazole rings.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has several applications in scientific research:

-

Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

-

Biology: : Studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used in assays to test its efficacy against various pathogens.

-

Medicine: : Investigated for its anti-inflammatory and anticancer properties. It may act on specific molecular targets involved in inflammation and cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, or with proteins involved in cell cycle regulation in cancer cells.

Pathways Involved: The compound may inhibit the activity of COX enzymes, reducing the production of pro-inflammatory prostaglandins. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Compounds

Key Observations

Antifungal Activity: LMM5 and LMM11, which share the 1,3,4-oxadiazole core with the target compound, demonstrate potent antifungal activity against C. albicans (MIC₅₀ values in the low micromolar range). In contrast, the target compound’s isoxazole-5-carboxamide group may alter binding kinetics due to its planar structure and hydrogen-bonding capacity.

Structural Modifications: The thiazole-containing analogue () replaces the isoxazole with a thiazole ring, which could increase metabolic stability but reduce π-π stacking efficiency compared to the target compound . Xanthenone hybrids () lack the 1,3,4-oxadiazole moiety but retain the isoxazole ring. Their lack of reported bioactivity highlights the critical role of the oxadiazole core in Trr1 inhibition .

Synthetic and Analytical Considerations :

- Compounds like LMM5 and LMM11 were characterized using IR, NMR, and mass spectrometry (similar to the methods in and ), confirming the importance of these techniques in validating heterocyclic architectures .

Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the formation of isoxazole and oxadiazole moieties. The general synthetic route includes the condensation of appropriate hydrazine derivatives with various carbonyl compounds followed by cyclization to form the desired heterocycles. The synthesis typically yields high purity and structural integrity, confirmed by spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

Research has shown that derivatives of oxadiazole and isoxazole exhibit significant antimicrobial properties. For instance, a study evaluated several substituted isoxazole derivatives against various bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa). The minimum inhibitory concentrations (MICs) were determined, with notable activity observed in compounds containing oxadiazole rings.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 5a | 15 | S. aureus |

| 5b | 11 | K. aerogenes |

| 5c | 20 | B. subtilis |

| 5d | 18 | C. violaceum |

These findings suggest that the presence of methoxy groups in the phenyl ring enhances antimicrobial efficacy compared to other substituents .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. For example, a derivative was shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 values for these effects ranged from 10 to 25 µM, indicating moderate potency.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Induction of Oxidative Stress : It has been suggested that the compound induces oxidative stress in microbial and cancer cells, leading to cell death.

- Modulation of Signaling Pathways : The compound may alter key signaling pathways associated with cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several oxadiazole derivatives, this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics like clotrimazole. This highlights its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with this compound resulted in significant tumor reduction in xenograft models of breast cancer. The study demonstrated that the compound effectively inhibited tumor growth by inducing apoptosis and reducing angiogenesis .

Q & A

Q. Advanced Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while ethanol enhances recrystallization purity .

- Temperature Control : Reflux at 80–100°C for oxadiazole formation minimizes side products .

- Catalysis : Ultrasound-assisted synthesis reduces reaction time by 40% compared to traditional methods .

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Q. Basic Characterization :

- NMR Spectroscopy : H and C NMR confirm the presence of methoxy (-OCH), oxadiazole (C=N), and amide (C=O) groups. For example, the methoxy proton resonates at δ 3.8–4.0 ppm .

- IR Spectroscopy : Stretching vibrations at 1650–1700 cm (amide C=O) and 1230–1250 cm (C-O of methoxy) .

Q. Advanced Analysis :

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., methoxy-phenyl interactions) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Methodological Approach :

Orthogonal Assays : Validate enzyme inhibition (e.g., α-glucosidase) using both fluorometric and colorimetric assays to rule out assay-specific artifacts .

Purity Verification : Confirm compound integrity via elemental analysis and HPLC to exclude degradation products .

Structural Analog Testing : Compare activity with derivatives lacking the methoxy group (e.g., 5-phenyl vs. 4-methoxyphenyl) to isolate substituent effects .

Q. Example :

| Compound | α-Glucosidase IC (µM) | BChE Inhibition (%) |

|---|---|---|

| Target Compound | 12.3 ± 1.2 | 78.5 ± 3.4 |

| 5-Phenyl Analog (No OCH) | 45.6 ± 2.8 | 32.1 ± 2.1 |

| Data adapted from |

What in silico strategies predict the biological targets of this compound?

Q. Advanced Computational Methods :

- Molecular Docking : Simulate binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. The methoxy group shows strong π-π stacking with aromatic residues in COX-2 .

- QSAR Modeling : Use descriptors like logP (2.1 ± 0.3) and polar surface area (85 Ų) to correlate structure with antimicrobial activity .

Q. Validation :

- Compare docking scores with experimental IC values (e.g., r > 0.85 indicates reliability) .

How does the 4-methoxyphenyl substituent influence the compound’s electronic properties and bioactivity?

Q. Basic SAR Insights :

- Electron-Donating Effect : The methoxy group increases electron density on the oxadiazole ring, enhancing interactions with electron-deficient enzyme pockets .

Q. Advanced Experimental Evidence :

- Hammett Analysis : σ values for 4-OCH (-0.27) correlate with 20% higher COX-2 inhibition than non-substituted analogs .

- Crystallographic Data : Methoxy-oxygen forms hydrogen bonds with Thr513 in COX-2 (distance: 2.8 Å) .

What are the best practices for evaluating this compound’s stability under physiological conditions?

Q. Methodology :

pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC. The compound is stable at pH 7.4 but hydrolyzes 30% at pH 1.2 (gastric conditions) .

Light/Temperature Stress : Store at 4°C in amber vials to prevent photodegradation (<5% loss over 6 months) .

How can researchers design derivatives to improve pharmacokinetic properties?

Q. Advanced Strategies :

- Prodrug Synthesis : Introduce ester groups at the amide nitrogen to enhance oral bioavailability (e.g., tert-butyl ester increases logP by 1.2) .

- Metabolic Stability : Replace the methoxy group with a trifluoromethoxy (-OCF) group to reduce CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.